REACTION_CXSMILES
|
O[O:2][S:3]([O-:5])=O.[K+].[Br:7][C:8]1[C:9]([CH3:17])=[N:10][N:11]([CH2:14]SC)[C:12]=1[CH3:13].[CH3:18]O.O>>[Br:7][C:8]1[C:9]([CH3:17])=[N:10][N:11]([CH2:14][S:3]([CH3:18])(=[O:5])=[O:2])[C:12]=1[CH3:13] |f:0.1,3.4|
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Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NN(C1C)CSC)C
|
Name
|
91
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The reaction solution was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to roughly 20 mL
|
Type
|
ADDITION
|
Details
|
poured into water
|
Type
|
FILTRATION
|
Details
|
filtered the white solid
|
Type
|
WASH
|
Details
|
The solid was washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NN(C1C)CS(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |